molecular formula C26H25NO3 B252922 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Katalognummer B252922
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: BSENLHIMHJMTQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of immune and inflammatory responses, and its dysregulation has been associated with a variety of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. CEP-33779 has shown promise as a therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research are of great interest.

Wirkmechanismus

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one inhibits NF-κB signaling by binding to the IKKβ kinase subunit, which is required for NF-κB activation. This prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the activation of NF-κB target genes. This leads to reduced inflammation, cell proliferation, and survival in cancer cells and immune cells.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer cells, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one induces apoptosis and reduces cell proliferation and survival. In immune cells, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one reduces cytokine production and inflammation. In animal models, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one reduces tumor growth, inflammation, and tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, and it has been validated in preclinical models of cancer, autoimmune disorders, and inflammatory conditions. It has a well-defined mechanism of action and can be used to study the role of NF-κB signaling in various biological processes. However, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one also has limitations. It is not selective for IKKβ and can inhibit other kinases, which may lead to off-target effects. It may also have limited bioavailability and pharmacokinetics in vivo, which may affect its efficacy and toxicity.

Zukünftige Richtungen

There are several future directions for research on 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One direction is to optimize its pharmacokinetics and bioavailability in vivo, to improve its efficacy and toxicity profile. Another direction is to develop more selective inhibitors of IKKβ, to reduce off-target effects and improve specificity. Additionally, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be used to study the role of NF-κB signaling in other biological processes, such as development, metabolism, and aging. Finally, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be used in combination with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce resistance.

Synthesemethoden

The synthesis of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves several steps, starting from commercially available starting materials. The key step in the synthesis is the condensation of 2,5-dimethylbenzaldehyde with 1-methyl-2-oxo-2-phenylethylamine, followed by cyclization to form the indole ring. The resulting intermediate is then hydroxylated and acetylated to yield 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. The synthesis has been optimized to yield high purity and yield, and has been validated by analytical methods such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied extensively in preclinical models of cancer, autoimmune disorders, and inflammatory conditions. In cancer, NF-κB has been shown to promote tumor growth and survival, and inhibition of NF-κB signaling has been proposed as a therapeutic strategy. 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit NF-κB activation and induce apoptosis in cancer cells, and has demonstrated efficacy in mouse models of breast cancer, pancreatic cancer, and multiple myeloma.
In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, NF-κB has been implicated in the pathogenesis of inflammation and tissue damage. 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation and disease severity in mouse models of these disorders, and has been proposed as a potential therapeutic agent.
Inflammatory conditions such as sepsis and acute lung injury are characterized by dysregulated immune responses and tissue damage. 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation and tissue damage in mouse models of these conditions, and has been proposed as a potential therapeutic agent.

Eigenschaften

Produktname

1-(2,5-dimethylbenzyl)-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Molekularformel

C26H25NO3

Molekulargewicht

399.5 g/mol

IUPAC-Name

1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one

InChI

InChI=1S/C26H25NO3/c1-17-13-14-18(2)21(15-17)16-27-23-12-8-7-11-22(23)26(30,25(27)29)19(3)24(28)20-9-5-4-6-10-20/h4-15,19,30H,16H2,1-3H3

InChI-Schlüssel

BSENLHIMHJMTQX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O

Kanonische SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.